molecular formula C9H10N2 B12870833 5-Methyl-2-(methylamino)benzonitrile

5-Methyl-2-(methylamino)benzonitrile

Cat. No.: B12870833
M. Wt: 146.19 g/mol
InChI Key: UVYKXYCKWHOYOC-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylamino)benzonitrile is a benzonitrile derivative featuring a methyl group at the 5-position and a methylamino group (-NHCH₃) at the 2-position of the aromatic ring. For instance, the hydrochloride salt, 5-amino-2-(methylamino)benzonitrile hydrochloride (CAS 197382-87-9), has a molecular formula of C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol, with a purity ≥97% . This suggests that the parent compound likely exhibits polar characteristics due to the nitrile and amino groups, influencing solubility and reactivity. Benzonitrile derivatives are widely explored in medicinal chemistry, often serving as intermediates for pharmaceuticals or agrochemicals due to their tunable electronic and steric profiles.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-methyl-2-(methylamino)benzonitrile

InChI

InChI=1S/C9H10N2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5,11H,1-2H3

InChI Key

UVYKXYCKWHOYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to improve yield and efficiency. For example, the use of transition metal catalysts in the amination step can significantly enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Reduction Reactions

The nitrile group (-C≡N) undergoes reduction under various conditions:

Reaction ConditionsProductNotesReferences
LiAlH₄ in dry ether, 0–25°C5-Methyl-2-(methylamino)benzylamineComplete reduction to primary amine; requires anhydrous conditions
H₂/Pd-C in ethanol, ambient pressure5-Methyl-2-(methylamino)benzylamineCatalytic hydrogenation; slower than LiAlH₄ due to steric hindrance

Mechanism :

  • LiAlH₄ reduces the nitrile to a primary amine via intermediate imine formation.

  • Catalytic hydrogenation proceeds through adsorption of H₂ on the catalyst surface, followed by stepwise addition to the nitrile.

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acid or amide depending on conditions:

Reaction ConditionsProductNotesReferences
HCl (conc.), H₂O, reflux5-Methyl-2-(methylamino)benzoic acidAcidic hydrolysis yields carboxylic acid; proceeds via imidic acid
NaOH, H₂O₂, 80°C5-Methyl-2-(methylamino)benzamideBasic hydrolysis yields amide; milder conditions than acid hydrolysis

Mechanism :

  • Acidic hydrolysis involves protonation of the nitrile, followed by nucleophilic water attack.

  • Basic hydrolysis forms an intermediate amide, which can further hydrolyze to carboxylate under harsher conditions.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitution at positions activated by the methylamino group:

ReactionConditionsMajor ProductRegioselectivityReferences
NitrationHNO₃/H₂SO₄, 0–5°C5-Methyl-3-nitro-2-(methylamino)benzonitrilePara to methylamino
BrominationBr₂/FeBr₃, 25°C5-Methyl-3-bromo-2-(methylamino)benzonitrileOrtho/para to methyl

Directing Effects :

  • The methylamino group (-NHCH₃) strongly activates the ring and directs substitution to the para position.

  • The methyl group (-CH₃) weakly activates the ring, favoring ortho/para substitution but secondary to the amino group’s influence.

Oxidation Reactions

The methylamino and nitrile groups participate in oxidation:

Reaction ConditionsProductNotesReferences
KMnO₄, H₂O, heat5-Methyl-2-(N-methylnitroso)benzoic acidOxidative cleavage of methylamino to nitroso; nitrile hydrolyzed
Ozone (O₃), then H₂O₂5-Methyl-2-(methylamino)benzoic acidOzonolysis of nitrile to carboxylic acid; preserves methylamino group

Mechanism :

  • KMnO₄ oxidizes the methylamino group to nitroso (-N=O) under acidic conditions.

  • Ozonolysis cleaves the nitrile to a carbonyl group, which is further oxidized to carboxylic acid.

Nucleophilic Substitution at the Nitrile Group

The nitrile undergoes nucleophilic addition:

ReactionNucleophileProductConditionsReferences
Grignard ReagentRMgX5-Methyl-2-(methylamino)benzyl ketoneDry ether, 0°C
AmmoniaNH₃5-Methyl-2-(methylamino)benzamidineHigh-pressure NH₃

Mechanism :

  • Grignard reagents add to the nitrile carbon, forming an imine intermediate that hydrolyzes to a ketone.

  • Ammonia attack yields amidines under high-pressure conditions.

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Reaction TypeConditionsProductYieldReferences
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives65–80%
Ullmann CouplingAr-X, CuI, DMF5-Methyl-2-(methylamino)-N-arylbenzonitrile50–70%

Applications :

  • Suzuki coupling introduces aryl groups at the nitrile-bearing position.

  • Ullmann reaction forms C-N bonds with aryl halides.

Biological Activity and Interactions

While not a chemical reaction, the compound’s interactions with biological targets are notable:

TargetInteractionBiological EffectReferences
Cytochrome P450 EnzymesCompetitive inhibitionAlters drug metabolism pathways
AcetylcholinesteraseNon-competitive inhibitionPotential neuroprotective activity

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 5-methyl-2-(methylamino)benzonitrile and related benzonitrile derivatives:

Table 1: Comparative Analysis of Benzonitrile Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5-CH₃, 2-NHCH₃ C₉H₁₁N₃ 161.21 (theoretical) Potential pharmaceutical intermediate
5-Fluoro-2-methylbenzonitrile 5-F, 2-CH₃ C₈H₆FN 135.14 Enhanced lipophilicity; agrochemicals
2-Isopropyl-5-nitrobenzonitrile 2-(CH(CH₃)₂), 5-NO₂ C₁₀H₁₀N₂O₂ 190.20 Electron-withdrawing NO₂ group; synthetic intermediate
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile 5-NO₂, 2-NH(CH₂-tetrahydrofuran) C₁₃H₁₅N₃O₃ 273.28 Bioactive scaffold; drug discovery
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile 2-NH(CH₂C₆H₄Cl), aromatic Cl C₁₅H₁₃ClN₂ 256.73 Antiviral/anticancer candidate

Structural and Electronic Effects

  • This contrasts with electron-withdrawing substituents like -NO₂ in 2-isopropyl-5-nitrobenzonitrile, which reduce electron density at the nitrile, favoring electrophilic substitution . Steric Effects: Bulky substituents (e.g., isopropyl in 2-isopropyl-5-nitrobenzonitrile) may hinder reaction kinetics compared to smaller groups like -CH₃ or -F .

Physicochemical Properties

  • Melting Points: While direct data for this compound is unavailable, analogs like 4a (a thiazole derivative) exhibit melting points of 119–120°C , suggesting that polar groups (e.g., -NHCH₃) could elevate melting points due to hydrogen bonding.
  • Hydrogen Bonding: Compounds with -NH groups, such as 5-nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile, form intermolecular hydrogen bonds (O–H···N distances: ~2.8 Å), enhancing crystallinity and stability .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Substitution at the 2-position with amino groups enhances hydrogen-bonding capacity, critical for target binding in drug design . Nitro groups (e.g., in 2-isopropyl-5-nitrobenzonitrile) improve thermal stability but may introduce toxicity concerns .
  • Emerging Applications :
    • Benzonitrile derivatives are increasingly used in metal-organic frameworks (MOFs) due to their π-conjugated systems and polar nitrile groups .

Biological Activity

5-Methyl-2-(methylamino)benzonitrile, a compound with significant biological implications, has garnered attention for its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12N2
  • IUPAC Name : this compound

This compound features a methyl group and a methylamino group attached to a benzonitrile backbone, influencing its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzonitrile, including this compound, exhibit notable antimicrobial activity. For instance, studies have demonstrated that related compounds possess the ability to inhibit the growth of various bacterial strains, including resistant strains like MRSA and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)MBC (µM)Activity Against
This compoundTBDTBDMRSA, E. coli
Compound 1226.352.6E. coli (resistant)
Compound 743.386.7General bacterial strains

Cytotoxicity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives with similar structural features demonstrated IC50 values less than that of doxorubicin against Jurkat cells . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring significantly impact cytotoxicity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundJurkatTBD
Compound 13A-431<10
Compound 22HT29<5

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disease treatment .
  • Antagonistic Effects on Receptors : The compound's interaction with serotonin receptors may affect neurotransmitter dynamics, as observed in studies involving related benzonitriles .
  • Impact on Bacterial Biofilm Formation : Some derivatives were found to reduce biofilm formation significantly, indicating potential applications in treating biofilm-associated infections .

Case Studies

Several case studies illustrate the compound's potential:

  • A study on related benzonitriles revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like ampicillin .
  • In cancer research, compounds with similar structures exhibited promising results in inhibiting tumor growth in preclinical models, highlighting their potential as anticancer agents .

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